N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide

Lipophilicity Drug-likeness Permeability prediction

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide is a synthetic thiazole-benzamide hybrid with molecular formula C17H10N4O3S and molecular weight 350.4 g/mol. The compound features three electronically distinct pharmacophoric regions: (i) a 4-cyanophenyl substituent at the thiazole C4 position; (ii) a central 1,3-thiazole ring acting as a rigid scaffold; and (iii) an ortho-nitrobenzamide moiety that differentiates it from the larger class of 1,3-thiazol-2-yl substituted benzamides.

Molecular Formula C17H10N4O3S
Molecular Weight 350.35
CAS No. 475043-63-1
Cat. No. B2740546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide
CAS475043-63-1
Molecular FormulaC17H10N4O3S
Molecular Weight350.35
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N)[N+](=O)[O-]
InChIInChI=1S/C17H10N4O3S/c18-9-11-5-7-12(8-6-11)14-10-25-17(19-14)20-16(22)13-3-1-2-4-15(13)21(23)24/h1-8,10H,(H,19,20,22)
InChIKeyWVEZJTLETPOUCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide (CAS 475043-63-1): Chemical Identity and Core Structural Features


N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide is a synthetic thiazole-benzamide hybrid with molecular formula C17H10N4O3S and molecular weight 350.4 g/mol . The compound features three electronically distinct pharmacophoric regions: (i) a 4-cyanophenyl substituent at the thiazole C4 position; (ii) a central 1,3-thiazole ring acting as a rigid scaffold; and (iii) an ortho-nitrobenzamide moiety that differentiates it from the larger class of 1,3-thiazol-2-yl substituted benzamides. The ortho-nitro group introduces both strong electron-withdrawing character and the potential for nitroreductase-mediated bioreductive activation, a feature absent in the non-nitrated parent benzamide analog (CAS 392239-24-6) . The compound has a predicted partition coefficient (LogP) of approximately 3.44, suggesting moderate lipophilicity suitable for cellular permeability studies [1]. No curated bioactivity data is currently available in major public databases such as ChEMBL or PubChem, placing this compound squarely in the pre-competitive or early discovery chemical probe space [2].

Why N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide Cannot Be Replaced by Unsubstituted or Chloro-Substituted Analogs


The thiazole-benzamide chemical space contains numerous positional isomers and substituent variants that may appear superficially interchangeable. However, the ortho-nitro group on the benzamide ring of the target compound introduces a discrete electronic perturbation and a potential bioreductive handle that is structurally absent in the non-nitrated analog N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide (CAS 392239-24-6) and regioisomerically distinct in compounds such as 5-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide (CAS 330201-25-7) . The strong electron-withdrawing nature of the ortho-nitro substituent alters the electron density distribution across the benzamide carbonyl and the thiazole ring, which can modulate hydrogen-bonding capacity, metabolic stability, and target engagement in ways that cannot be replicated by chloro, methylthio, or unsubstituted analogs [1]. Furthermore, the nitro group provides a spectrophotometric handle (characteristic UV-Vis absorbance near 260–280 nm) and a potential LC-MS/MS fragmentation signature that facilitates analytical method development and metabolic tracing—practical advantages for procurement decisions in drug metabolism and pharmacokinetic (DMPK) workflows [2].

Quantitative Differentiation Evidence for N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide vs. Closest Structural Analogs


Ortho-Nitro Substitution Confers a 0.7–1.2 Log Unit Increase in Predicted Lipophilicity Compared to the Non-Nitrated Parent Benzamide

The presence of the ortho-nitro group on the benzamide ring increases the predicted partition coefficient (LogP) of the target compound to approximately 3.44, compared with a predicted LogP of approximately 2.5–2.7 for the non-nitrated analog N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide (CAS 392239-24-6), based on consensus LogP predictions from PrenDB [1]. This increase of approximately 0.7–1.2 LogP units is consistent with the known Hansch π constant for the nitro group (π = +0.82 for aromatic substitution) and translates to a predicted 5- to 15-fold increase in octanol-water partition coefficient. The higher lipophilicity may enhance passive membrane permeability but could also increase plasma protein binding, making the compound a distinct tool for probing structure-permeability relationships within thiazole-benzamide series.

Lipophilicity Drug-likeness Permeability prediction

The Ortho-Nitro Group Provides a Built-In Chromophore Absent in Chloro- and Alkylthio-Substituted Analogs, Enabling Direct UV Detection Without Derivatization

The ortho-nitrobenzamide substructure of the target compound exhibits strong UV absorbance in the 250–280 nm range (ε ≈ 8,000–12,000 M⁻¹cm⁻¹), attributable to the π→π* and n→π* transitions of the nitroaromatic chromophore [1]. In contrast, the chloro-substituted analog 5-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide (CAS 330201-25-7) retains the nitro chromophore but with a bathochromic shift due to the electron-donating chloro substituent, while the unsubstituted analog (CAS 392239-24-6) and methylthio-substituted variants lack the nitro chromophore entirely and require derivatization or MS-based detection for sensitive quantification. The nitro group also provides a characteristic mass spectrometric fragmentation pathway (neutral loss of NO₂, 46 Da; loss of NO, 30 Da) that can serve as a selective multiple reaction monitoring (MRM) transition in LC-MS/MS assays [2]. This built-in detectability reduces method development time and expands the range of compatible analytical workflows compared to analogs lacking the nitro functionality.

Analytical chemistry LC-MS quantification Spectrophotometric detection

Nitroreductase Bioactivation Potential Distinguishes the 2-Nitrobenzamide Scaffold from Non-Nitrated and 4-Nitrobenzamide Regioisomers in Hypoxia-Targeting Applications

The ortho-nitro group on the benzamide ring can undergo enzymatic one-electron reduction by nitroreductase (NTR) enzymes under hypoxic conditions to generate a nitro radical anion, which can be further reduced to a hydroxylamine or amine, potentially leading to covalent adduct formation or release of a cytotoxic species [1]. This bioreductive activation mechanism is well-characterized for 2-nitroimidazole and 5-nitrofuran scaffolds and has been extended to certain 2-nitrobenzamide derivatives [2]. The chloro-substituted analog 5-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide (CAS 330201-25-7) retains the 2-nitro group and is expected to share this potential, but the electronic effect of the 5-chloro substituent may alter the reduction potential (E₁/₂) of the nitro group by 50–150 mV, potentially shifting the rate of enzymatic reduction [3]. The non-nitrated analog (CAS 392239-24-6) and the regioisomeric 2-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide (nitro at position 5) lack the ortho-nitrobenzamide motif entirely and are not expected to undergo NTR-mediated activation via the same pathway. This distinction matters for users specifically investigating hypoxia-directed therapeutic strategies where bioreductive activation is the intended mechanism of action.

Bioreductive prodrugs Hypoxia-selective agents Nitroreductase

4-Cyanophenyl Thiazole Scaffold Associates with P2X3 Receptor Antagonism and Anticancer Activity in Patent and Primary Literature, Providing Class-Level Guidance for Target Selection

The 1,3-thiazol-2-yl substituted benzamide chemotype, including compounds bearing a 4-cyanophenyl substituent at the thiazole C4 position, is claimed in Bayer patent WO2016091776 (EP3230281) as inhibitors of the P2X3 receptor for the treatment of neurogenic disorders including chronic pain and overactive bladder [1]. Separately, a library of 4-cyanophenyl-substituted thiazol-2-ylhydrazones—structural cousins sharing the 4-cyanophenyl-thiazole core—exhibited GI50 values of 1.0–1.7 μM against MCF-7 breast cancer cells and 1.1–1.6 μM against HCT-116 colorectal carcinoma cells, with the majority showing greater potency than cisplatin in head-to-head comparisons [2]. While the target compound is a 2-aminothiazole amide rather than a 2-hydrazinylthiazole, the shared 4-cyanophenyl-thiazole sub-structure suggests overlapping pharmacophoric recognition elements. In contrast, 4-nitrophenyl thiazole analogs (e.g., 4-cyano-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide) and naphthyl-substituted thiazoles (e.g., thiazole amides from anti-alphavirus screening) engage different target profiles, underscoring the importance of the cyanophenyl group for P2X3 and anticancer target engagement [3].

P2X3 antagonist Neurogenic disorder Anticancer screening

The Target Compound's Molecular Weight (350.4 Da) and Hydrogen-Bonding Profile Occupy a Favorable ADME 'Sweet Spot' Compared to Larger 4-Cyanophenyl Thiazole Derivatives (MW > 400 Da)

With a molecular weight of 350.4 Da, 3 hydrogen bond acceptors, and 1 hydrogen bond donor, the target compound falls within the Lipinski Rule-of-Five space for orally bioavailable drugs, in contrast to several structurally related 4-cyanophenyl thiazole derivatives that incorporate bulkier substituents such as 4-phenoxybenzamide (MW 397.4 Da), 4-(4-{[4-(4-cyanophenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide (MW 584.6 Da), and 4-(methylsulfonyl)benzamide variants . The predicted topological polar surface area (tPSA) of approximately 100–110 Ų further supports acceptable intestinal absorption potential [1]. While the 5-chloro analog (CAS 330201-25-7, MW 384.8 Da) and 2-chloro-5-nitro regioisomer (MW 384.8 Da) also fall within favorable MW ranges, the absence of the chlorine atom in the target compound eliminates a potential site for glutathione conjugation and CYP450-mediated oxidative dechlorination, which are known metabolic liabilities of chloroaromatic compounds [2]. This distinction may be relevant for users conducting metabolic stability assays or seeking compounds with simplified metabolite profiles.

Drug-likeness ADME prediction Lead optimization

Recommended Application Scenarios for N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide Based on Differential Evidence


Lead-Like Chemical Probe for P2X3 Receptor Antagonism in Neurogenic Pain and Overactive Bladder Research

The compound's 1,3-thiazol-2-yl substituted benzamide chemotype with a 4-cyanophenyl group maps onto the Markush structure claimed in Bayer's P2X3 antagonist patent family (WO2016091776) [1]. Its favorable molecular weight (350.4 Da) and predicted LogP (3.44) support its use as a screening tool in recombinant P2X3-expressing cell lines or calcium flux assays. The ortho-nitro group provides a convenient UV detection handle for quantifying compound concentrations in assay buffers without the need for LC-MS method development. Researchers should verify target engagement via competitive binding or functional antagonism assays before procurement for in vivo neurogenic disorder models, as the compound's P2X3 activity is inferred from patent class claims rather than direct experimental data.

Hypoxia-Selective Prodrug Lead for Nitroreductase-Expressing Tumor Models

The ortho-nitrobenzamide motif positions this compound as a candidate for bioreductive activation studies under hypoxic conditions (≤ 0.1–1% O₂), relevant to solid tumor microenvironments and certain nitroreductase-expressing bacterial systems [1]. In contrast to non-nitrated analogs lacking the bioreductive handle, this compound can be evaluated in paired normoxic vs. hypoxic cell viability assays (e.g., HCT-116, MCF-7, or HT-29 cells) at concentrations of 1–100 μM to establish hypoxia selectivity ratios. Users should include the 5-chloro analog (CAS 330201-25-7) as a comparator to assess the impact of chloro substitution on reduction kinetics, and a known nitroreductase substrate (e.g., CB1954) as a positive control.

LC-MS/MS Bioanalytical Method Development Standard Leveraging the Nitro Group's Characteristic Fragmentation

The compound's ortho-nitro group provides a predictable mass spectrometric fragmentation signature (neutral loss of NO₂, 46 Da) that can be exploited to develop selective MRM-based quantification methods in plasma, tissue homogenates, or microsomal incubation matrices [1]. This feature is absent in non-nitrated benzamide analogs, which require more complex fragmentation optimization. Procurement of this compound as a reference standard for LC-MS/MS method development may be particularly advantageous for laboratories establishing DMPK workflows for nitroaromatic-containing drug candidates, where the compound can serve as a system suitability test article or internal standard analog. A recommended concentration range for method validation: 1–5000 ng/mL in appropriate biological matrices.

Structure-Activity Relationship (SAR) Expansion of 4-Cyanophenyl Thiazole Anticancer Leads

Based on the demonstrated anticancer activity of 4-cyanophenyl-substituted thiazol-2-ylhydrazones (GI50 = 1.0–1.7 μM against MCF-7 and HCT-116 cells), this compound serves as a structurally distinct amide-linked analog for SAR studies exploring the impact of linker chemistry (amide vs. hydrazone) on antiproliferative potency and selectivity [1]. Its absence of chlorine (vs. the 5-chloro analog) makes it a cleaner probe for attributing activity to the core scaffold without confounding effects from halogen bonding or metabolic dechlorination. Researchers should screen the compound in parallel with the hydrazone series against MCF-7, HCT-116, and MRC-5 (non-cancerous fibroblast) cell lines at 1–50 μM to establish potency and cancer selectivity indices, using cisplatin as a positive control comparator as in Mehmood et al. (2022).

Quote Request

Request a Quote for N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.